![molecular formula C14H11F3N2S B14435851 N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea CAS No. 76839-49-1](/img/structure/B14435851.png)
N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a biphenyl structure, which is further linked to a thiourea moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea typically involves the reaction of 2’-trifluoromethylbiphenyl-2-amine with thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nature of the electrophile used.
科学的研究の応用
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, modulating the activity of enzymes or other proteins involved in various biological pathways.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Lacks the trifluoromethyl and biphenyl groups, resulting in different chemical properties and applications.
N-(Trifluoromethyl)phenylthiourea: Contains a trifluoromethyl group but lacks the biphenyl structure, leading to variations in reactivity and biological activity.
Biphenylthiourea: Contains the biphenyl structure but lacks the trifluoromethyl group, affecting its overall properties.
Uniqueness
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea stands out due to the presence of both the trifluoromethyl and biphenyl groups, which confer unique chemical and physical properties. These structural features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
76839-49-1 |
|---|---|
分子式 |
C14H11F3N2S |
分子量 |
296.31 g/mol |
IUPAC名 |
[2-[2-(trifluoromethyl)phenyl]phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)19-13(18)20/h1-8H,(H3,18,19,20) |
InChIキー |
DISFXFPFGURZNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


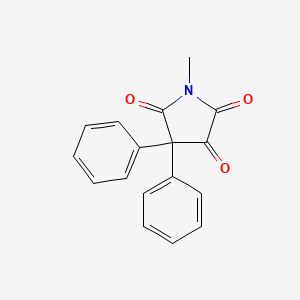
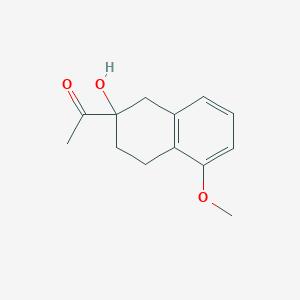
silane](/img/structure/B14435797.png)


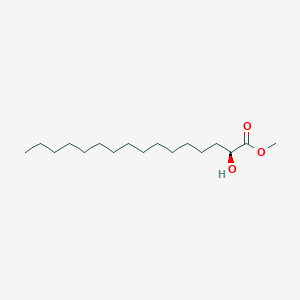
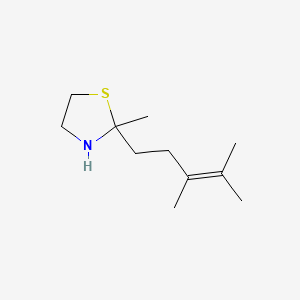
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)

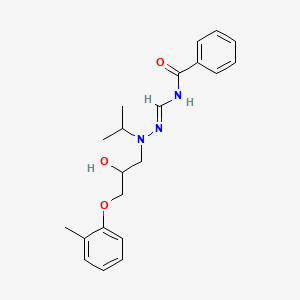
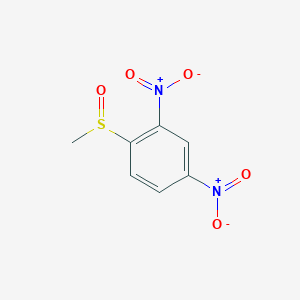
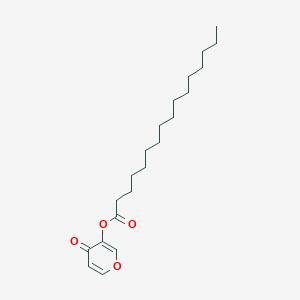
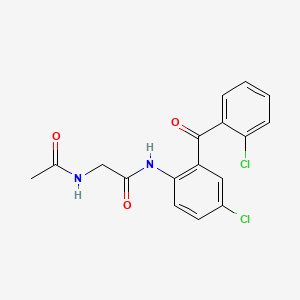
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
